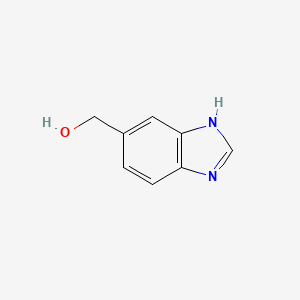
1H-benzimidazol-5-ylmethanol
Vue d'ensemble
Description
1H-Benzimidazol-5-ylmethanol is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known by other synonyms such as 1H-Benzimidazole-6-methanol .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazol-5-ylmethanol consists of a benzimidazole ring attached to a methanol group . The InChI string representation of the molecule is 1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) .
Physical And Chemical Properties Analysis
1H-Benzimidazol-5-ylmethanol is a solid compound . It has a density of 1.360±0.06 g/cm3 , a melting point of 128.5-131°C , and a boiling point of 469.5±20.0°C . The compound has a pKa value of 12.48±0.10 .
Applications De Recherche Scientifique
Antioxidant and Cytotoxic Activities
1H-benzimidazol-5-ylmethanol has been studied for its antioxidant properties, exhibiting mild activity. It is also evaluated for its cytotoxic activities. In a study by Poddar et al. (2016), the compound demonstrated weak antimicrobial activity and showed potential in cytotoxicity assays (Poddar, Saqueeb, & Rahman, 2016).
DNA Topoisomerase I Inhibition
This compound is part of a group of benzimidazole derivatives known for various biological properties. It has been identified as an inhibitor of type I DNA topoisomerases, which are enzymes involved in DNA replication and repair. Alpan et al. (2007) synthesized several 1H-benzimidazole derivatives, including 1H-benzimidazol-5-ylmethanol, and tested their effects on mammalian type I DNA topoisomerase activity (Alpan, Gunes, & Topçu, 2007).
Complexing Properties with Metals
The compound's ability to form complexes with various metals like Cu(II), Co(II), and Zn(II) has been studied. Kufelnicki et al. (2013) synthesized 1H-benzimidazol-2-ylmethyl diethyl phosphate, a derivative of 1H-benzimidazol-5-ylmethanol, and examined its complexing properties with these metals in aqueous solutions. This research highlights the compound's potential in coordination chemistry and its possible biological applications (Kufelnicki et al., 2013).
Anticancer Applications
The derivatives of 1H-benzimidazol-5-ylmethanol have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized benzimidazole derivatives and evaluated their in vitro anticancer potential, indicating the possible applications of these compounds in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Androgen Receptor Down-Regulating Agents
1H-benzimidazol-5-ylmethanol derivatives are investigated for their potential in treating prostate cancer. Purushottamachar et al. (2013) synthesized and evaluated a series of analogues for their antiproliferative activities and ability to degrade androgen receptors in prostate cancer cells (Purushottamachar et al., 2013).
Anti-Diabetic Studies
The benzimidazole-pyrazoline hybrid molecules, synthesized from 1H-benzimidazol-5-ylmethanol derivatives, have been studied for their anti-diabetic properties. Ibraheem et al. (2020) explored these compounds for their α-glucosidase inhibition activity, contributing to the field of diabetes research (Ibraheem et al., 2020).
Safety And Hazards
1H-Benzimidazol-5-ylmethanol is classified as harmful and irritating. It is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, rinsing immediately with plenty of water in case of contact with eyes, and wearing suitable protective clothing, gloves, and eye/face protection .
Propriétés
IUPAC Name |
3H-benzimidazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDIGZAMXKBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542495 | |
| Record name | (1H-Benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-5-ylmethanol | |
CAS RN |
106429-29-2 | |
| Record name | (1H-Benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

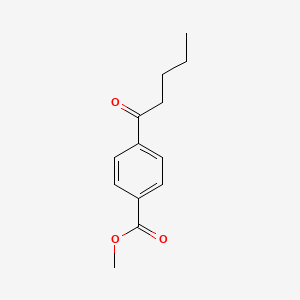
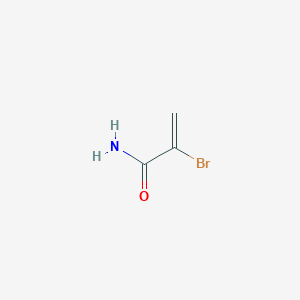
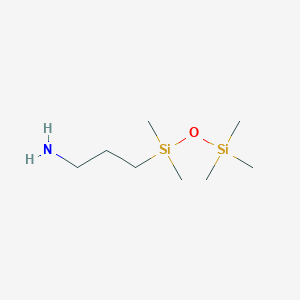
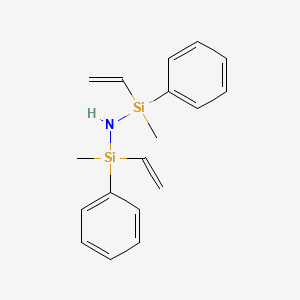
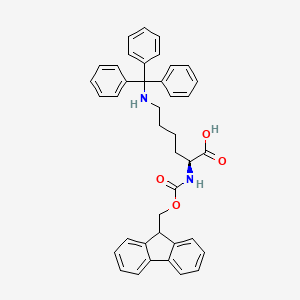
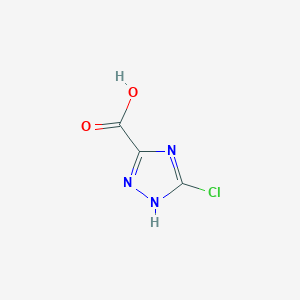
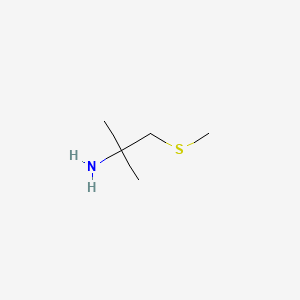
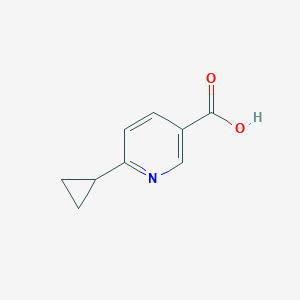
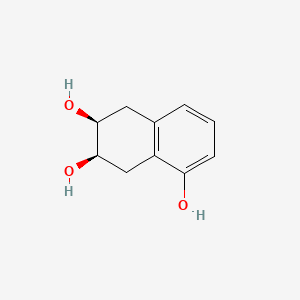
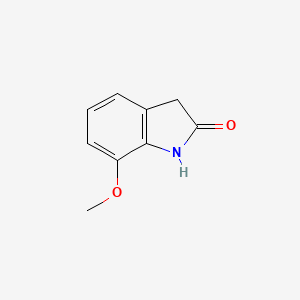
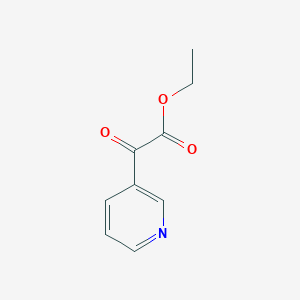
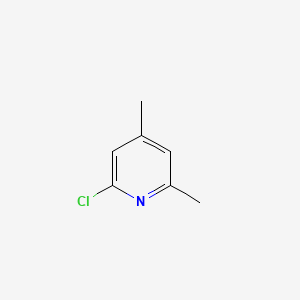
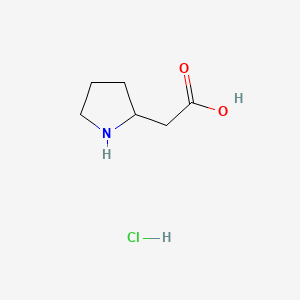
![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)